molecular formula C14H10F2O2 B7990847 3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde

Cat. No.: B7990847
M. Wt: 248.22 g/mol
InChI Key: JYCDOWGDIAHSTL-UHFFFAOYSA-N
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Description

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide. The reaction typically involves the use of potassium carbonate as a base and acetone as a solvent. The mixture is heated to 60°C for about 5 hours, followed by cooling to room temperature, filtration, and purification through column chromatography to obtain the desired product as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-4-((4-fluorobenzyl)oxy)benzoic acid.

    Reduction: 3-Fluoro-4-((4-fluorobenzyl)oxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to act as a monoamine oxidase inhibitor (MAOI), selectively inhibiting the MAO-A isoform. This inhibition affects the breakdown of monoamine neurotransmitters, potentially influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various fluorinated organic compounds.

Properties

IUPAC Name

3-fluoro-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCDOWGDIAHSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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